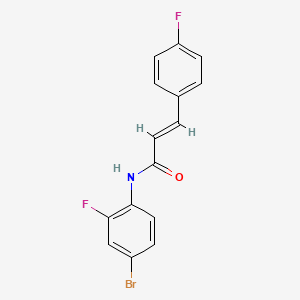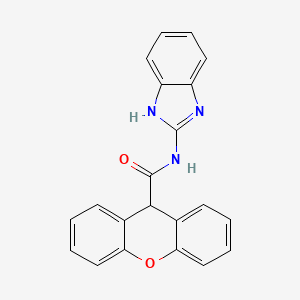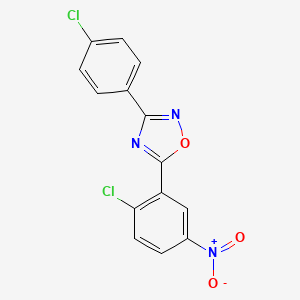![molecular formula C18H18N2OS B5752044 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been proposed that 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells. However, one of the limitations of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for the study of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. One area of research could be the development of more efficient synthesis methods for 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide that could increase its yield and reduce its cost. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, which could help to optimize its therapeutic use. Additionally, further studies could be conducted to investigate the potential use of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide in the treatment of cancer and other diseases. Finally, the development of new derivatives of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide with improved solubility and biological activity could also be an area of future research.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 2-naphthylamine with 2-bromoacetyl-3-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)9-17(21)20-18-19-16(11-22-18)15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10-12H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIODYZJMGVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)